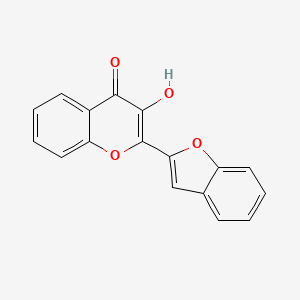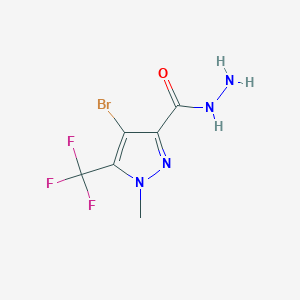
4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide
Übersicht
Beschreibung
“4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 497832-98-1 . It has a molecular weight of 229 . The IUPAC name for this compound is 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole .
Synthesis Analysis
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which are key intermediates for important building blocks, has been developed . The procedure starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole by NBS in mild conditions was performed .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C5H4BrF3N2/c1-11-4(5(7,8)9)3(6)2-10-11/h2H,1H3 .Chemical Reactions Analysis
The introduction of the functional group at the 4th position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole was illustrated by the optimized synthesis of the corresponding aldehyde and acid based on the Br–Li exchange in an appropriate bromide .Physical And Chemical Properties Analysis
This compound has a boiling point of 200.4±35.0℃ (760 Torr) and a density of 1.82±0.1 g/cm3 (20 ºC 760 Torr) . The flash point is 75.0±25.9℃ .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide demonstrates switchable reactivity in organometallic methods, enabling site-selective functionalization. This property is utilized to access different sites for functionalization, depending on the choice of reagent, showcasing its potential as a versatile intermediate for synthesizing diverse molecular structures (Schlosser et al., 2002).
Antimicrobial and Antioxidant Properties
A series of compounds derived from trifluoromethyl-containing (E)-N′-arylidene-1H-pyrazole-1-carbohydrazides, including 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide, were synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds demonstrated the ability to capture DPPH free radical and presented fungistatic and bacteriostatic activity, highlighting their potential in antimicrobial and antioxidant applications (Bonacorso et al., 2012).
Biological Evaluation
Another study focused on the design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, utilizing a similar molecular scaffold. The findings indicated certain compounds' toxicity to C. elegans, suggesting a need for further exploration in biological contexts (Donohue et al., 2002).
Spectroscopic and Molecular Studies
Vibrational spectroscopic investigations, along with molecular dynamic simulations and molecular docking studies of derivatives of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide, provided insights into their structural and electronic characteristics. These studies highlight the compound's potential in various scientific and industrial applications, particularly in understanding its interaction with biological targets (Pillai et al., 2017).
Antifungal and Antibacterial Activities
Synthesis and evaluation of new derivatives for antimicrobial activities demonstrated that such compounds could serve as potent agents against various microbial strains. This application is crucial in the development of new antimicrobial agents to combat resistant bacterial and fungal infections (Pundeer et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide’s action are currently unknown . Understanding these effects is essential for determining the therapeutic potential of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Eigenschaften
IUPAC Name |
4-bromo-1-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N4O/c1-14-4(6(8,9)10)2(7)3(13-14)5(15)12-11/h11H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXQIKGHPFXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)NN)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142253 | |
| Record name | 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide | |
CAS RN |
1001519-41-0 | |
| Record name | 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



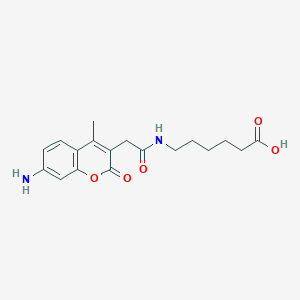
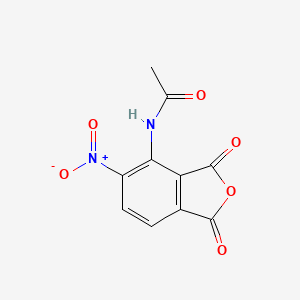
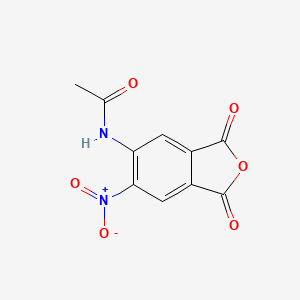
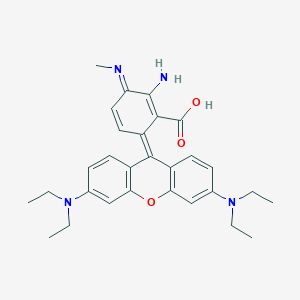
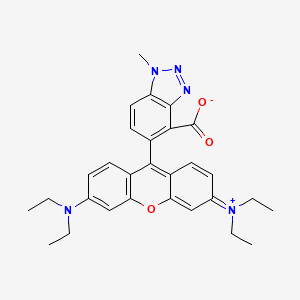
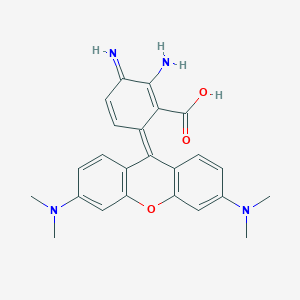

![[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate](/img/structure/B3039168.png)
![[9-(2-Dimethylcarbamoylphenyl)-6-oxo-6H-xanthen-3-yloxy]acetic acid](/img/structure/B3039172.png)
![(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B3039173.png)
![[(2S,5R,6R,7R,10S,12R,13S)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B3039175.png)


